Sodium 2,3,5,6-tetrafluorobenzoate
Description
Sodium 2,3,5,6-tetrafluorobenzoate is the sodium salt of 2,3,5,6-tetrafluorobenzoic acid, characterized by four fluorine substituents on the benzene ring. The sodium salt enhances water solubility compared to its protonated acid form, making it suitable for applications in aqueous systems. Its fluorinated aromatic structure contributes to unique electronic and steric properties, which are advantageous in coordination chemistry and materials science .
Properties
Molecular Formula |
C7HF4NaO2 |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.Na/c8-2-1-3(9)6(11)4(5(2)10)7(12)13;/h1H,(H,12,13);/q;+1/p-1 |
InChI Key |
ZESSIGXSSUUGNU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ester Derivatives
- tert-Butyl 2,3,5,6-Tetrafluorobenzoate Synthesis: Prepared via reaction of 2,3,5,6-tetrafluorobenzoic acid with tosyl chloride and tert-butanol, achieving yields up to 96% . Applications: Used as intermediates in Ru-catalyzed C–H arylation reactions to synthesize biphenyl derivatives . Solubility: Organic-soluble (e.g., in hexane, CH₂Cl₂), contrasting with the water-soluble sodium salt.
- Ethyl 4-Amino-2,3,5,6-Tetrafluorobenzoate Structure: Features an amino group at the 4-position, enabling further functionalization. Properties: LogD (pH 5.5) = 1.84, pKa ≈ 11.97, indicating moderate lipophilicity and weak acidity . Contrast: The amino group introduces reactivity distinct from the inert sodium salt, making it suitable for peptide coupling or dye synthesis.
Azido Derivatives
- N-Succinimidyl 4-Azido-2,3,5,6-Tetrafluorobenzoate Reactivity: Acts as a photoreactive crosslinker, forming reactive nitrenes upon UV irradiation. The succinimidyl group enables conjugation with amines . Applications: Used in biomolecular labeling, polymer crosslinking, and functionalizing carbon nanomaterials . Stability: Requires storage in dark, dry conditions due to azide sensitivity .
Ethane-1,2-diyl Bis(4-azido-2,3,5,6-Tetrafluorobenzoate) (2Bx)
Coordination Complexes
- Cadmium 2,3,5,6-Tetrafluorobenzoate Complexes
- Structure : Fluorine substituents influence coordination geometry. For example, [Cd₃(Phen)₂(6HTfb)₆] forms discrete clusters, while [Cd₂(Phen)₂(4Htfb)₄] forms 1D polymers .
- Comparison : Sodium 2,3,5,6-tetrafluorobenzoate acts as a counterion, whereas fluorinated benzoate anions directly coordinate metals, affecting material dimensionality and stability .
Sulfonate Analog
- Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Comparative Data Tables
Table 1: Key Properties of this compound and Derivatives
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